A Technical Guide to L-Asparagine-4-13C Monohydrate for Researchers and Drug Development Professionals
A Technical Guide to L-Asparagine-4-13C Monohydrate for Researchers and Drug Development Professionals
Introduction
L-Asparagine-4-13C monohydrate is a stable isotope-labeled form of the non-essential amino acid L-asparagine. This isotopically enriched compound serves as a powerful tool for researchers in the fields of metabolomics, drug development, and cancer biology. By incorporating a carbon-13 (¹³C) isotope at the fourth carbon position of the asparagine molecule, scientists can trace its metabolic fate through complex biological systems. This technical guide provides an in-depth overview of L-Asparagine-4-13C monohydrate, its applications, and methodologies for its use in research, with a particular focus on its role in cancer metabolism studies.
Core Properties and Data
L-Asparagine-4-13C monohydrate is a white crystalline solid. Its key chemical and physical properties are summarized in the tables below, compiled from various suppliers. These properties are crucial for accurate experimental design and data interpretation.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| Chemical Name | L-Asparagine-4-¹³C monohydrate |
| Synonyms | (S)-2-Aminosuccinic acid 4-amide-4-¹³C monohydrate |
| Molecular Formula | C₃¹³CH₈N₂O₃ · H₂O |
| Molecular Weight | Approximately 151.13 g/mol |
| CAS Number | 286437-12-5 |
Table 2: Physical and Chemical Data
| Property | Value |
| Appearance | White crystalline powder or solid |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Chemical Purity | ≥98% |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature, protected from light and moisture |
Applications in Research and Drug Development
The primary application of L-Asparagine-4-13C monohydrate is as a tracer in metabolic studies, a technique often referred to as stable isotope-resolved metabolomics (SIRM).[1] This allows for the precise tracking and quantification of asparagine uptake and its conversion into other metabolites within cells and organisms.
Key Research Areas:
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Cancer Metabolism: Many cancer cells exhibit an altered metabolism and an increased demand for certain amino acids, including asparagine.[2] L-Asparagine-4-13C monohydrate is instrumental in studying the role of asparagine in tumor growth, proliferation, and survival.[2] It is particularly relevant in understanding resistance to asparaginase, a chemotherapy agent that depletes circulating asparagine.
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Metabolic Flux Analysis (MFA): By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[3][4] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only measures static metabolite levels.
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Drug Development: In the development of drugs targeting amino acid metabolism, L-Asparagine-4-13C monohydrate can be used to assess the on-target effects of a compound and its impact on asparagine metabolism.
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Internal Standard: Due to its distinct mass, this labeled compound can be used as an internal standard in mass spectrometry-based quantification of unlabeled L-asparagine in biological samples, ensuring high accuracy and precision.
Asparagine Metabolism and Signaling
Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[5] The expression and activity of ASNS are tightly regulated by complex signaling pathways, particularly in response to cellular stress such as amino acid deprivation.[6][5][7][8]
Regulation of Asparagine Synthetase (ASNS)
The transcriptional regulation of the ASNS gene is a key control point in asparagine metabolism. Several signaling pathways converge to modulate its expression, with the activating transcription factor 4 (ATF4) playing a central role.[6][7][9][10]
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Figure 1: Regulation of Asparagine Synthetase (ASNS) Expression.
Under conditions of amino acid deprivation or endoplasmic reticulum (ER) stress, the kinases GCN2 and PERK, respectively, are activated.[6][5] These kinases phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), which leads to an increase in the translation of ATF4 mRNA.[6][5] ATF4 then acts as a transcription factor, binding to the promoter of the ASNS gene and upregulating its expression.[6][7][9] The resulting increase in ASNS protein levels enhances the cell's capacity to synthesize asparagine.
Role of Asparagine in mTORC1 Signaling
Recent studies have shown that asparagine itself can act as a signaling molecule, notably in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[11][12][13][14][15] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Asparagine availability has been demonstrated to be crucial for robust mTORC1 signaling, thereby linking amino acid metabolism directly to the control of anabolic processes.[11][12][13][14][15]
Experimental Protocols
The following sections provide a generalized methodology for conducting a stable isotope tracing study using L-Asparagine-4-13C monohydrate to investigate asparagine metabolism in cancer cell lines. This protocol is based on established methods for ¹³C metabolic flux analysis.[16][17]
Experimental Workflow
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Figure 2: General workflow for a ¹³C-asparagine tracing experiment.
Detailed Methodology
Objective: To trace the metabolic fate of asparagine in cancer cells and quantify its contribution to downstream metabolic pathways.
Materials:
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Cancer cell line of interest
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Standard cell culture medium and supplements
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L-Asparagine-4-13C monohydrate
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Phosphate-buffered saline (PBS), ice-cold
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Metabolic quenching solution (e.g., 80% methanol (B129727) at -80°C)
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Metabolite extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
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Liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
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Cell Culture and Labeling:
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Culture the cancer cells under standard conditions to the desired confluency (typically mid-log phase).
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Prepare the labeling medium by supplementing asparagine-free medium with a known concentration of L-Asparagine-4-13C monohydrate. The concentration should be similar to that of asparagine in the standard medium.
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Remove the standard medium, wash the cells once with pre-warmed PBS, and replace it with the labeling medium.
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Incubate the cells for a predetermined time course. The duration will depend on the specific metabolic pathways being investigated and should be optimized. It is common to collect samples at multiple time points to assess the dynamics of label incorporation.
-
-
Metabolic Quenching:
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To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism.
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Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate.
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Incubate at a low temperature (e.g., -20°C) for a short period.
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-
Metabolite Extraction:
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Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
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Centrifuge at a high speed at 4°C to pellet the cell debris.
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Collect the supernatant, which contains the extracted metabolites. The extraction can be performed multiple times to ensure complete recovery.
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Dry the metabolite extract, for example, using a vacuum concentrator.
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-
Sample Analysis by Mass Spectrometry:
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Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis.
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Analyze the samples using either LC-MS/MS or GC-MS. The choice of analytical platform will depend on the specific metabolites of interest and available instrumentation.
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The mass spectrometer will detect the different mass isotopologues of downstream metabolites, which are molecules that differ only in the number of ¹³C atoms they contain.
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Data Analysis and Interpretation:
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Process the raw mass spectrometry data to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each mass isotopologue.
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Correct the raw data for the natural abundance of ¹³C.
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The pattern of ¹³C incorporation into different metabolites will reveal the active metabolic pathways originating from asparagine.
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For a more quantitative analysis, the MID data can be used in computational models to calculate metabolic fluxes.
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Conclusion
L-Asparagine-4-13C monohydrate is an indispensable tool for researchers seeking to unravel the complexities of asparagine metabolism. Its application in stable isotope tracing studies provides unparalleled insights into the metabolic reprogramming of cancer cells and the mechanisms of action of novel therapeutics. The methodologies outlined in this guide offer a framework for the effective use of this powerful research compound, paving the way for new discoveries in cancer biology and drug development.
References
- 1. eurisotop.com [eurisotop.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of asparagine synthetase gene expression by amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATF4 inhibits tumor development and mediates p-GCN2/ASNS upregulation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATF4-DEPENDENT TRANSCRIPTION MEDIATES SIGNALING OF AMINO ACID LIMITATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]
- 12. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
